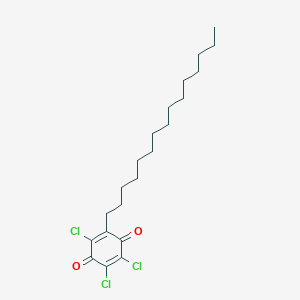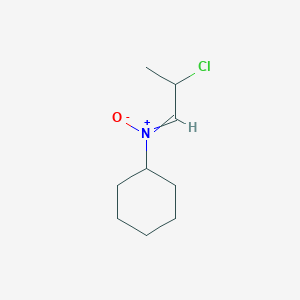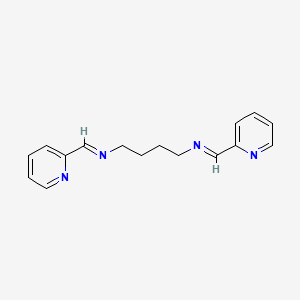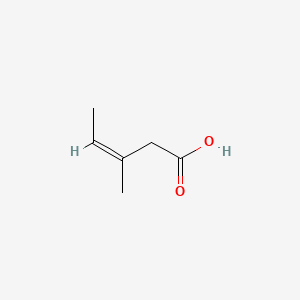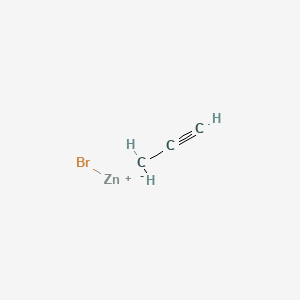![molecular formula C26H19NO3S B14665277 S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate CAS No. 50338-09-5](/img/structure/B14665277.png)
S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate: is an organic compound characterized by the presence of a nitrophenyl group, diphenylmethyl group, and a benzenecarbothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate typically involves the reaction of 4-nitrophenyl diphenylmethanol with benzenecarbothioic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the thioester bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving sulfur-containing substrates.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thioester moiety can undergo hydrolysis or other transformations, leading to the formation of active intermediates.
Comparison with Similar Compounds
- S-[(4-Nitrophenyl)(phenyl)methyl] benzenecarbothioate
- S-[(4-Nitrophenyl)(diphenyl)methyl] ethanecarbothioate
Uniqueness: S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitrophenyl and diphenylmethyl groups enhances its versatility in various chemical reactions and research applications.
Properties
CAS No. |
50338-09-5 |
|---|---|
Molecular Formula |
C26H19NO3S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
S-[(4-nitrophenyl)-diphenylmethyl] benzenecarbothioate |
InChI |
InChI=1S/C26H19NO3S/c28-25(20-10-4-1-5-11-20)31-26(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-24(19-17-23)27(29)30/h1-19H |
InChI Key |
LYGAXCDEZBXTOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



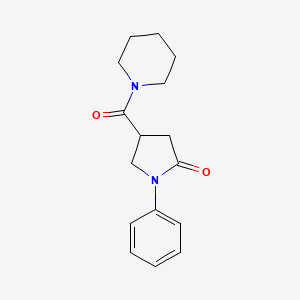
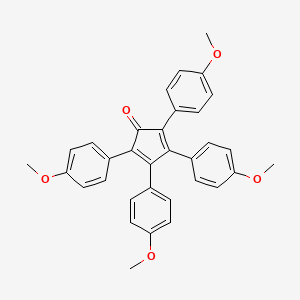
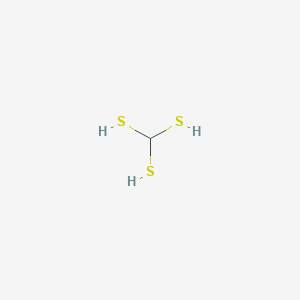
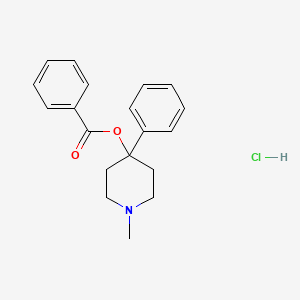
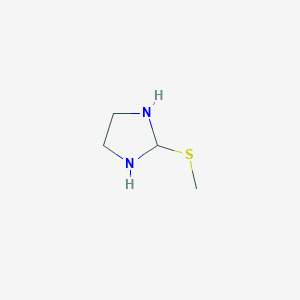
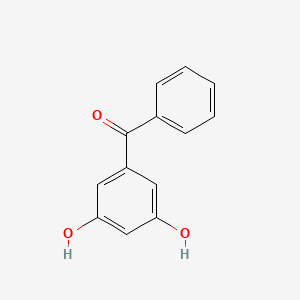
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)

